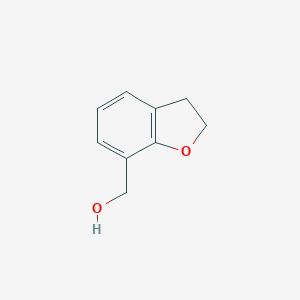

2,3-Dihydrobenzofuran-7-methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-7-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,10H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXXIPOWZJYRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383521 | |

| Record name | (2,3-Dihydro-1-benzofuran-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151155-53-2 | |

| Record name | (2,3-Dihydro-1-benzofuran-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dihydro-1-benzofuran-7-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-Dihydrobenzofuran-7-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,3-Dihydrobenzofuran-7-methanol, a valuable building block in medicinal chemistry and drug development. The guide details two primary, high-yielding synthetic routes, complete with step-by-step experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a rigid dihydrobenzofuran scaffold with a reactive hydroxymethyl group, makes it an attractive starting material for the development of novel therapeutics. This guide focuses on the most efficient and practical methods for its preparation, emphasizing ortho-lithiation as a key strategy for regioselective functionalization.

Primary Synthetic Pathway: Ortho-metalation and Reduction

The most direct and widely applicable synthesis of this compound proceeds via a two-step sequence involving the formylation of 2,3-dihydrobenzofuran followed by the reduction of the resulting aldehyde. The oxygen atom of the dihydrofuran ring serves as an effective directing group for ortho-lithiation, enabling highly regioselective functionalization at the C7 position.

Logical Workflow of the Primary Synthetic Pathway

Caption: Primary synthetic route to this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the primary synthetic pathway. All quantitative data is summarized in tables for clarity and ease of comparison.

Step 1: Synthesis of 2,3-Dihydrobenzofuran-7-carbaldehyde

This step involves the ortho-lithiation of 2,3-dihydrobenzofuran followed by formylation with N,N-dimethylformamide (DMF). The use of N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial for breaking up n-butyllithium (n-BuLi) aggregates and increasing the basicity of the organolithium reagent.

Experimental Protocol:

A solution of 2,3-dihydrobenzofuran (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen). N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) is added, followed by the dropwise addition of n-butyllithium (1.1 eq, as a solution in hexanes) while maintaining the temperature at 0 °C. The reaction mixture is stirred at this temperature for 2 hours, during which a white precipitate may form. The mixture is then cooled to -78 °C, and anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | 2,3-Dihydrobenzofuran |

| Reagents | n-BuLi, TMEDA, DMF |

| Solvent | Anhydrous Diethyl Ether |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 hours (lithiation), Overnight (formylation) |

| Product | 2,3-Dihydrobenzofuran-7-carbaldehyde |

| Yield | ~70-80% |

| Purification | Column Chromatography (Silica Gel) |

Step 2: Synthesis of this compound

The final step is the reduction of the aldehyde functional group to a primary alcohol using a mild reducing agent such as sodium borohydride (NaBH4).

Experimental Protocol:

To a solution of 2,3-dihydrobenzofuran-7-carbaldehyde (1.0 eq) in methanol, sodium borohydride (NaBH4, 1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the pure product.

| Parameter | Value |

| Starting Material | 2,3-Dihydrobenzofuran-7-carbaldehyde |

| Reagent | Sodium Borohydride (NaBH4) |

| Solvent | Methanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 hours |

| Product | This compound |

| Yield | >95% |

| Purification | Extractive work-up |

Alternative Synthetic Pathway: Carboxylation and Reduction

An alternative route to this compound involves the initial halogenation of the dihydrobenzofuran ring, followed by carboxylation and subsequent reduction. This method, while involving more steps, can be advantageous depending on the availability of starting materials and desired scale.

Logical Workflow of the Alternative Synthetic Pathway

Caption: Alternative synthetic route via carboxylation and reduction.

Detailed Protocols for Alternative Pathway

Step 1: Synthesis of 7-Bromo-2,3-dihydrobenzofuran

This step involves the electrophilic bromination of 2,3-dihydrobenzofuran.

Experimental Protocol:

To a solution of 2,3-dihydrobenzofuran (1.0 eq) in acetic acid, a solution of bromine (1.0 eq) in acetic acid is added dropwise at room temperature. The reaction mixture is stirred for 4-6 hours. The mixture is then poured into water and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product, which can be purified by distillation or chromatography.

| Parameter | Value |

| Starting Material | 2,3-Dihydrobenzofuran |

| Reagent | Bromine (Br2) |

| Solvent | Acetic Acid |

| Temperature | Room Temperature |

| Reaction Time | 4-6 hours |

| Product | 7-Bromo-2,3-dihydrobenzofuran |

| Yield | Moderate to Good |

| Purification | Distillation or Column Chromatography |

Step 2: Synthesis of Methyl 2,3-dihydrobenzofuran-7-carboxylate

This step involves the formation of a Grignard reagent, followed by carboxylation and esterification.

Experimental Protocol:

Magnesium turnings (1.2 eq) are activated in anhydrous tetrahydrofuran (THF). A solution of 7-bromo-2,3-dihydrobenzofuran (1.0 eq) in THF is added dropwise to initiate the Grignard reaction. The mixture is refluxed for 2 hours. The resulting Grignard reagent is then added to an excess of dry ice (solid CO2) at -78 °C. After the addition is complete, the mixture is allowed to warm to room temperature, and then acidified with dilute HCl. The product is extracted with diethyl ether, dried, and concentrated. The crude carboxylic acid is then esterified by refluxing with thionyl chloride in methanol to yield the methyl ester, which is purified by column chromatography.

| Parameter | Value |

| Starting Material | 7-Bromo-2,3-dihydrobenzofuran |

| Reagents | Mg, CO2, SOCl2, Methanol |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | Reflux (Grignard), -78 °C to RT (Carboxylation), Reflux (Esterification) |

| Product | Methyl 2,3-dihydrobenzofuran-7-carboxylate |

| Yield | Moderate (over 3 steps) |

| Purification | Column Chromatography |

Step 3: Reduction to this compound

The methyl ester is reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH4).

Experimental Protocol:

A solution of methyl 2,3-dihydrobenzofuran-7-carboxylate (1.0 eq) in anhydrous THF is added dropwise to a suspension of lithium aluminum hydride (LiAlH4, 1.5 eq) in anhydrous THF at 0 °C. The reaction mixture is then stirred at room temperature for 4 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give the pure alcohol.

| Parameter | Value |

| Starting Material | Methyl 2,3-dihydrobenzofuran-7-carboxylate |

| Reagent | Lithium Aluminum Hydride (LiAlH4) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 hours |

| Product | This compound |

| Yield | High |

| Purification | Fieser workup and filtration |

Conclusion

This guide has detailed two robust synthetic routes for the preparation of this compound. The primary route, involving ortho-lithiation and subsequent reduction of the aldehyde, is a highly efficient two-step process. The alternative route, proceeding through a bromo-intermediate, offers flexibility in synthetic design. Both pathways utilize well-established chemical transformations and provide good to excellent yields of the target compound. The provided experimental protocols and tabulated data serve as a valuable resource for researchers engaged in the synthesis of benzofuran-based molecules for applications in drug discovery and materials science.

An In-depth Technical Guide to the Chemical Properties of 2,3-Dihydrobenzofuran-7-methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrobenzofuran-7-methanol, with the CAS number 151155-53-2, is a heterocyclic organic compound belonging to the dihydrobenzofuran class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active natural products and synthetic compounds. Derivatives of 2,3-dihydrobenzofuran have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and potential biological relevance. While experimental data for this specific isomer is limited, this guide consolidates available information and provides insights based on analogous compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data is from experimental sources, other values are predicted based on the structure.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| CAS Number | 151155-53-2 | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 294.4 °C at 760 mmHg | [2] |

| Melting Point | Data not available | [2] |

| Solubility | Data not available | |

| pKa | Data not available |

Spectroscopic Data

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic protons (δ 6.8-7.5 ppm), methylene protons of the dihydrofuran ring (δ 3.2-4.6 ppm), and methylene protons of the methanol group (δ ~4.7 ppm). |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), methylene carbons of the dihydrofuran ring (δ ~30 and ~72 ppm), and the methylene carbon of the methanol group (δ ~64 ppm). |

| Infrared (IR) | A broad absorption band around 3300-3400 cm⁻¹ (O-H stretch of the alcohol), C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and aliphatic groups (~2850-2960 cm⁻¹), C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), and C-O stretching (~1000-1250 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be expected at m/z 150. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) or water (H₂O, 18 Da). |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and common synthetic route involves the reduction of the corresponding carboxylic acid, 2,3-dihydrobenzofuran-7-carboxylic acid. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically employed for this transformation.

Experimental Protocol: Reduction of 2,3-Dihydrobenzofuran-7-carboxylic Acid with Lithium Aluminum Hydride (General Procedure)

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific substrate and scale. Appropriate safety precautions must be taken when working with lithium aluminum hydride.

Materials:

-

2,3-Dihydrobenzofuran-7-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry N₂ or Argon atmosphere

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere is charged with a suspension of lithium aluminum hydride (typically 1.5 to 2 equivalents) in anhydrous diethyl ether or THF.

-

A solution of 2,3-dihydrobenzofuran-7-carboxylic acid (1 equivalent) in anhydrous diethyl ether or THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a period of 2 to 4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

-

The reaction mixture is then cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.

-

The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether or THF.

-

The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Caption: Synthetic workflow for the reduction of a carboxylic acid to an alcohol.

Biological Activity and Potential Applications

While there is no specific biological activity reported for this compound itself, the 2,3-dihydrobenzofuran core is a well-established "privileged structure" in medicinal chemistry. This indicates that this scaffold is capable of binding to multiple biological targets with high affinity.

Numerous studies have demonstrated a wide array of biological activities for various derivatives of 2,3-dihydrobenzofuran, including:

-

Anticancer Activity: Many synthetic and natural 2,3-dihydrobenzofuran derivatives have shown potent cytotoxic effects against various cancer cell lines.[1][2]

-

Anti-inflammatory Activity: The scaffold has been utilized in the development of inhibitors of enzymes involved in the inflammatory cascade.

-

Antimicrobial and Antifungal Activity: Certain derivatives exhibit significant activity against a range of bacteria and fungi.

-

Neurological Activity: The structural motif is also found in compounds targeting receptors and enzymes in the central nervous system.

The presence of the 7-methanol group provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. This makes this compound a valuable building block for the development of novel therapeutic agents.

Caption: Potential biological activities of the 2,3-dihydrobenzofuran scaffold.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery and development, primarily owing to its core structural motif. While a complete experimental characterization of this specific isomer is not yet publicly available, this guide provides a solid foundation of its known chemical properties and a reliable pathway for its synthesis. The versatility of the 2,3-dihydrobenzofuran scaffold, coupled with the potential for further functionalization at the 7-methanol position, makes this compound a valuable starting point for the exploration of new chemical entities with diverse therapeutic applications. Further research is warranted to fully elucidate the physicochemical and biological profile of this compound.

References

An In-depth Technical Guide to 2,3-Dihydrobenzofuran-7-methanol (CAS No. 151155-53-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrobenzofuran-7-methanol, with the CAS number 151155-53-2, is a heterocyclic organic compound built upon the 2,3-dihydrobenzofuran scaffold. This core structure, a fusion of a benzene ring and a dihydrofuran ring, is a prevalent motif in a vast array of biologically active natural products and synthetic molecules.[1] The inherent structural features of the 2,3-dihydrobenzofuran core, including its rigidity and potential for diverse functionalization, make it a "privileged structure" in medicinal chemistry.[2] This guide provides a comprehensive overview of the technical data, synthesis, and potential applications of this compound for professionals in research and drug development.

Physicochemical Properties

While specific experimental data for this compound is not widely published, the following table summarizes its key identifiers and predicted properties based on its structure.

| Property | Value | Reference |

| CAS Number | 151155-53-2 | [3] |

| Molecular Formula | C₉H₁₀O₂ | [3] |

| Molecular Weight | 150.17 g/mol | [3] |

| Predicted Boiling Point | 294.4 ± 19.0 °C | |

| Predicted Density | 1.215 ± 0.06 g/cm³ | |

| Predicted pKa | 14.59 ± 0.10 | |

| Predicted LogP | 1.45 |

Synthesis

Experimental Protocol: Conceptual Synthesis via Reduction

This protocol is a generalized procedure based on standard chemical transformations and may require optimization.

Objective: To synthesize this compound from 2,3-dihydrobenzofuran-7-carboxylic acid.

Materials:

-

2,3-dihydrobenzofuran-7-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (a molar excess, typically 1.5-2.0 equivalents) in anhydrous THF.

-

Addition of Starting Material: 2,3-dihydrobenzofuran-7-carboxylic acid, dissolved in anhydrous THF, is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

-

Quenching: The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filtration: The resulting granular precipitate is removed by filtration, and the filter cake is washed thoroughly with THF or ethyl acetate.

-

Extraction: The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Spectral Data

While the specific NMR spectra for this compound are not provided in the search results, data for the parent 2,3-dihydrobenzofuran and the related 2,3-dihydrobenzofuran-7-carboxylic acid are available and can be used for comparative purposes.[4][5]

Table of Expected ¹H and ¹³C NMR Chemical Shifts:

| Position | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| 2 | ~4.6 (t) | ~71 |

| 3 | ~3.2 (t) | ~29 |

| 4 | ~6.8-7.2 (m) | ~120-130 |

| 5 | ~6.8-7.2 (m) | ~120-130 |

| 6 | ~6.8-7.2 (m) | ~120-130 |

| 7 | - | ~130-140 |

| 7-CH₂OH | ~4.7 (s) | ~60-65 |

| 7a | - | ~160 |

| 3a | - | ~120-130 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Biological Activity and Applications in Drug Discovery

The 2,3-dihydrobenzofuran scaffold is a key component in numerous compounds with a wide range of biological activities, making it a "privileged" structure in drug discovery.[2] Derivatives of this scaffold have demonstrated antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8]

Potential Signaling Pathway Involvement:

While no specific signaling pathways have been directly linked to this compound, the broader class of 2,3-dihydrobenzofuran derivatives has been shown to interact with various biological targets. For instance, some derivatives act as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer.[2] Others have been investigated as potent and selective inhibitors of the second bromodomain (BD2) of the Bromo and Extra Terminal domain (BET) family of proteins, which are epigenetic readers involved in transcriptional regulation.

The diagram below illustrates a simplified, hypothetical signaling pathway where a 2,3-dihydrobenzofuran derivative might act as an inhibitor.

Experimental Workflow for Biological Screening:

A general workflow for screening the biological activity of this compound would involve a series of in vitro and potentially in vivo assays.

Safety Information

Specific safety data for this compound is not available. However, based on the parent compound, 2,3-dihydrobenzofuran, and general laboratory safety principles, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

Conclusion

This compound is a valuable building block for chemical synthesis and a potential lead compound in drug discovery, owing to the established biological significance of the 2,3-dihydrobenzofuran scaffold. While specific experimental data for this particular molecule is limited, this guide provides a foundational understanding of its properties, potential synthesis, and applications based on the broader knowledge of its chemical class. Further research is warranted to fully elucidate the specific biological activities and therapeutic potential of this compound.

References

- 1. 2,3-Dihydrobenzofuran 99 496-16-2 [sigmaaldrich.com]

- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 151155-53-2 | MFCD06411535 | this compound [aaronchem.com]

- 4. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum [chemicalbook.com]

- 5. 2,3-DIHYDROBENZOFURAN-7-CARBOXYLIC ACID(35700-40-4) 1H NMR spectrum [chemicalbook.com]

- 6. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

Elucidating the Molecular Architecture of 2,3-Dihydrobenzofuran-7-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 2,3-Dihydrobenzofuran-7-methanol, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. The following sections detail the spectroscopic data, experimental methodologies, and the logical workflow employed to confirm its molecular structure.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.0-7.2 | m | - | 3H | Ar-H |

| ~4.6 | t | 8.8 | 2H | O-CH₂ -CH₂ |

| ~4.5 | s | - | 2H | Ar-CH₂ -OH |

| ~3.2 | t | 8.8 | 2H | O-CH₂-CH₂ |

| ~1.6 | br s | - | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~159.5 | C7a |

| ~130-140 | C3a |

| ~120-130 | Aromatic C H |

| ~110-125 | Aromatic C H |

| ~110-125 | Aromatic C H |

| ~71.0 | O-C H₂-CH₂ |

| ~64.0 | Ar-C H₂-OH |

| ~29.7 | O-CH₂-C H₂ |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 150 | High | [M]⁺ |

| 131 | Moderate | [M - H₂O]⁺ |

| 121 | High | [M - CH₂OH]⁺ |

| 91 | Moderate | [C₇H₇]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600-1580 | Medium | Aromatic C=C stretch |

| 1480-1450 | Medium | Aromatic C=C stretch |

| 1250-1200 | Strong | Aryl-O stretch (asymmetric) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Logical Workflow for Structure Elucidation

The process of determining the structure of this compound follows a logical progression of analytical techniques. The following diagram illustrates this workflow.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the structural elucidation of this compound.

Synthesis of this compound

A plausible synthetic route involves the reduction of a suitable precursor such as 2,3-dihydrobenzofuran-7-carboxylic acid or its corresponding aldehyde. A general procedure is as follows:

-

Precursor Preparation: 2,3-Dihydrobenzofuran-7-carboxylic acid can be synthesized via established literature methods, often involving cyclization reactions of appropriately substituted phenols.

-

Reduction: The carboxylic acid (1 equivalent) is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

A reducing agent, such as lithium aluminum hydride (LiAlH₄, 1.5-2 equivalents), is carefully added portion-wise to the stirred solution at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cautiously quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

-

The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Key acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument at a frequency of 101 MHz. A spectral width of 240 ppm and a larger number of scans (e.g., 1024) are typically required to achieve a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For electron ionization (EI), the sample can be introduced via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: In EI-MS, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first collected.

-

The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Spectroscopic Profile of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the available spectral data for the compound (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS: 38002-89-0). It is important to note that a comprehensive, publicly available dataset for 2,3-Dihydrobenzofuran-7-methanol could not be located in the course of this research. The data presented herein pertains to a close structural analogue and should be interpreted with this consideration.

Spectral Data Summary

The following tables summarize the available quantitative spectral data for (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Note: Specific ¹H and ¹³C NMR data for (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol were not found in the available literature. General spectral characteristics of related benzofuran derivatives suggest expected regions for aromatic, aliphatic, and alcohol protons and carbons.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretch (alcohol) |

| ~3000-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1600 & ~1480 | Medium-Weak | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1050 | Medium-Strong | C-O stretch (primary alcohol) |

Note: This is a generalized representation of an IR spectrum for a compound with this functionality. Actual peak positions and intensities may vary.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Fragmentation |

| 178.1 | ~40 | [M]⁺ (Molecular Ion) |

| 163.1 | ~100 | [M - CH₃]⁺ |

| 147.1 | ~30 | [M - CH₂OH]⁺ |

| 135.1 | ~25 | [M - C₃H₇]⁺ |

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways for similar compounds.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented. These are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Referencing: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation:

-

Thin Film (for liquids/oils): A drop of the neat compound is placed between two KBr or NaCl plates.

-

KBr Pellet (for solids): A small amount of the solid compound is ground with dry KBr powder and pressed into a thin pellet.

-

ATR (Attenuated Total Reflectance): A small amount of the sample is placed directly on the ATR crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum is collected prior to the sample scan.

Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol, acetonitrile).

-

An appropriate internal standard may be added for quantitative analysis.

Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

GC Column: A suitable capillary column (e.g., DB-5ms).

-

Temperature Program: An appropriate temperature gradient is used to ensure separation and elution of the compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol.

The Multifaceted Biological Activities of 2,3-Dihydrobenzofuran Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds that exhibit a wide array of significant biological activities. This structural unit, consisting of a fused benzene and dihydrofuran ring, has garnered considerable attention in medicinal chemistry due to its versatile pharmacological profile. This technical guide provides a comprehensive overview of the core biological activities of 2,3-dihydrobenzofuran derivatives, with a focus on their anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Anti-inflammatory Activity

2,3-Dihydrobenzofuran derivatives have emerged as potent anti-inflammatory agents, with several studies demonstrating their efficacy in both in vitro and in vivo models. The anti-inflammatory effects are often attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity

| Compound | Assay | Model/Cell Line | IC50/Activity | Reference |

| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Carrageenan-induced paw edema (rat) | In vivo | More potent than diclofenac | [1] |

| Fluorinated dihydrobenzofuran derivatives | IL-6 secretion (LPS-stimulated macrophages) | In vitro | 1.2 to 9.04 µM | [2][3][4] |

| Fluorinated dihydrobenzofuran derivatives | Chemokine (C-C) Ligand 2 secretion (LPS-stimulated macrophages) | In vitro | 1.5 to 19.3 µM | [2][3][4] |

| Fluorinated dihydrobenzofuran derivatives | Nitric oxide production (LPS-stimulated macrophages) | In vitro | 2.4 to 5.2 µM | [2][3][4] |

| Fluorinated dihydrobenzofuran derivatives | Prostaglandin E2 production (LPS-stimulated macrophages) | In vitro | 1.1 to 20.5 µM | [2][3][4] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

-

Animal Model: Male Wistar rats (150-200g) are used.

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.

-

Compound Administration: The test 2,3-dihydrobenzofuran derivative is administered orally or intraperitoneally at a specified dose. A positive control (e.g., indomethacin or diclofenac) and a vehicle control group are included.

-

Induction of Edema: One hour after compound administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Inhibition of Pro-inflammatory Mediators in Macrophages

This in vitro assay assesses the ability of compounds to suppress the production of inflammatory molecules.

-

Cell Line: RAW 264.7 murine macrophage cells are commonly used.

-

Cell Culture: Cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are pre-treated with various concentrations of the 2,3-dihydrobenzofuran derivatives for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Quantification of Mediators: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of nitric oxide (NO), prostaglandins (PGE2), and various cytokines (e.g., IL-6, TNF-α) are measured using commercially available assay kits (e.g., Griess reagent for NO, ELISA kits for cytokines).

-

Data Analysis: The IC50 values are calculated from the dose-response curves.

Signaling Pathways

The anti-inflammatory effects of 2,3-dihydrobenzofuran derivatives are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Caption: NF-κB and MAPK signaling pathways in inflammation.

Anticancer Activity

Numerous 2,3-dihydrobenzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data for Anticancer Activity

| Compound | Cancer Cell Line | IC50 | Reference |

| Fluorinated dihydrobenzofuran derivative | HCT116 (colon) | 19.5 µM | [5] |

| Fluorinated dihydrobenzofuran derivative | HCT116 (colon) | 24.8 µM | [5] |

| Benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives | ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), PC-3 (prostate) | Low micromolar range | [6] |

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 2,3-dihydrobenzofuran derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Cancer cells are treated with the 2,3-dihydrobenzofuran derivative at its IC50 concentration for a specified time.

-

Cell Harvesting: The cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: The percentage of cells in each quadrant is quantified.

Signaling Pathways

The anticancer activity of 2,3-dihydrobenzofuran derivatives often involves the induction of apoptosis through the intrinsic (mitochondrial) and extrinsic pathways.

Caption: Intrinsic apoptosis pathway targeted by 2,3-dihydrobenzofuran derivatives.

Neuroprotective Activity

Certain 2,3-dihydrobenzofuran derivatives have shown promise as neuroprotective agents, particularly in models of neurodegenerative diseases like Alzheimer's disease. Their mechanisms of action include antioxidant effects, modulation of neurotransmitter-related enzymes, and regulation of neuroinflammatory and apoptotic pathways.

Experimental Protocols

Streptozotocin (STZ)-Induced Alzheimer's Disease Model in Mice

This model is used to study sporadic Alzheimer's disease.

-

Animal Model: Male Swiss mice are commonly used.

-

Induction of AD: Intracerebroventricular (ICV) injections of streptozotocin (STZ) are administered to induce a condition that mimics many features of Alzheimer's disease.

-

Compound Treatment: The 2,3-dihydrobenzofuran derivative is administered (e.g., intragastrically) for a specified duration following STZ injection.

-

Behavioral Tests: Cognitive function is assessed using behavioral tests such as the Y-maze, novel object recognition, and passive avoidance tests.

-

Biochemical Analysis: After the behavioral tests, brain tissues (e.g., hippocampus, cortex) are collected for biochemical analyses, including the measurement of oxidative stress markers (e.g., TBARS, ROS), acetylcholinesterase (AChE) activity, and levels of inflammatory and apoptotic markers (e.g., NF-κB, IL-6, Bcl-2, Bax).

-

Data Analysis: The results from the treated groups are compared with the STZ-induced and control groups.

Signaling Pathways

The neuroprotective effects of 2,3-dihydrobenzofuran derivatives can involve the modulation of pathways related to neuronal survival and inflammation.

Caption: Neuroprotective signaling pathways modulated by 2,3-dihydrobenzofuran derivatives.

Antimicrobial Activity

2,3-Dihydrobenzofuran derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: A standardized inoculum of the test bacterium or fungus is prepared in a suitable broth.

-

Compound Dilution: Serial dilutions of the 2,3-dihydrobenzofuran derivative are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The 2,3-dihydrobenzofuran scaffold represents a versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects, underscore the significant potential of this class of compounds. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers and drug development professionals in their efforts to explore and exploit the therapeutic potential of 2,3-dihydrobenzofuran derivatives. Further research into structure-activity relationships and optimization of lead compounds will be crucial in translating the promising preclinical findings into clinically effective therapies.

References

- 1. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 2,3-Dihydrobenzofuran-7-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2,3-Dihydrobenzofuran-7-methanol (CAS No. 151155-53-2)[1][2]. The information herein is intended to support research, development, and formulation activities involving this compound. While specific experimental data for this molecule is not extensively published, this guide outlines detailed experimental protocols for determining these key physicochemical properties based on established methodologies for organic compounds and pharmaceutical substances.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol [1]. Its structure consists of a 2,3-dihydrobenzofuran core with a hydroxymethyl substituent at the 7-position. The presence of the polar hydroxyl group is expected to influence its solubility in polar solvents, while the aromatic and heterocyclic ring system contributes to its overall lipophilicity.

| Identifier | Value |

| CAS Number | 151155-53-2[1][2] |

| Molecular Formula | C₉H₁₀O₂[1] |

| Molecular Weight | 150.17 g/mol [1] |

| Appearance | (Expected) White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, impacting its absorption, distribution, and formulation. Based on its structure, this compound is anticipated to exhibit solubility in a range of organic solvents and limited solubility in water. The parent compound, 2,3-dihydrobenzofuran, is soluble in methanol, alcohol, chloroform, and diethyl ether, and moderately soluble in cold water[3][4]. The addition of a polar methanol group in this compound would likely increase its polarity and aqueous solubility compared to the parent compound.

Table 1: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to slightly soluble | The hydroxyl group can form hydrogen bonds with water, but the larger hydrophobic dihydrobenzofuran moiety will limit extensive solubility. |

| Methanol | Soluble | The compound is expected to be soluble due to the polarity of both the solute and the solvent. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent that can dissolve a wide range of organic compounds. |

| Dichloromethane (DCM) | Soluble | A common organic solvent that should readily dissolve the compound. |

| Hexane | Insoluble | The non-polar nature of hexane is unlikely to effectively solvate the polar hydroxyl group. |

| 5% Aqueous HCl | Likely soluble | The ether oxygen may be protonated, increasing aqueous solubility. |

| 5% Aqueous NaOH | Likely soluble | The hydroxyl group is acidic and will be deprotonated by a strong base, forming a more soluble salt. |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard procedure for qualitatively and quantitatively determining the solubility of this compound.

3.1. Materials

-

This compound

-

Deionized water

-

Methanol

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Hexane

-

5% (w/v) Hydrochloric Acid

-

5% (w/v) Sodium Hydroxide

-

Vortex mixer

-

Thermostatically controlled shaker

-

Analytical balance

-

HPLC-UV or other suitable analytical method

3.2. Qualitative Solubility Assessment

-

Place approximately 1-2 mg of this compound into a small test tube.

-

Add 1 mL of the desired solvent in 0.2 mL increments.

-

After each addition, vortex the test tube for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid against a dark background.

-

Classify the solubility as:

-

Very soluble: Less than 1 part of solvent required for 1 part of solute.

-

Freely soluble: From 1 to 10 parts of solvent required for 1 part of solute.

-

Soluble: From 10 to 30 parts of solvent required for 1 part of solute.

-

Sparingly soluble: From 30 to 100 parts of solvent required for 1 part of solute.

-

Slightly soluble: From 100 to 1,000 parts of solvent required for 1 part of solute.

-

Very slightly soluble: From 1,000 to 10,000 parts of solvent required for 1 part of solute.

-

Practically insoluble, or insoluble: More than 10,000 parts of solvent required for 1 part of solute.

-

3.3. Quantitative Solubility Determination (Shake-Flask Method)

-

Prepare saturated solutions by adding an excess amount of this compound to each solvent in separate sealed flasks.

-

Place the flasks in a thermostatically controlled shaker set at a specific temperature (e.g., 25°C and 37°C).

-

Shake the flasks until equilibrium is reached (typically 24-72 hours).

-

Allow the solutions to stand, and then filter the supernatant through a 0.45 µm filter to remove undissolved solid.

-

Dilute an aliquot of the clear filtrate with a suitable solvent.

-

Analyze the concentration of the diluted solution using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility in mg/mL or mol/L.

Figure 1. Experimental workflow for solubility determination.

Stability Profile

Stability testing is crucial to ensure that a drug substance maintains its quality, safety, and efficacy over time.[5][6][7] The stability of this compound can be influenced by factors such as temperature, humidity, light, and pH.

Table 2: Potential Degradation Pathways and Conditions

| Condition | Potential Degradation Pathway |

| Acidic pH | Potential for acid-catalyzed reactions, though the core structure is relatively stable. |

| Alkaline pH | The hydroxyl group can be deprotonated, potentially leading to other reactions if reactive species are present. |

| Oxidation | The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. |

| High Temperature | Thermal decomposition may occur, the extent of which needs to be determined. |

| Photostability | The aromatic ring may absorb UV light, potentially leading to photodegradation. |

Experimental Protocol for Stability Assessment

This protocol is based on ICH guidelines for stability testing of new drug substances.[5][6]

5.1. Materials and Equipment

-

This compound (solid form)

-

Solutions of the compound in relevant solvents (e.g., for solution stability)

-

Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH)

-

Photostability chamber

-

pH meter

-

Buffers of various pH values (e.g., pH 2, 7, 9)

-

Oxidizing agent (e.g., 3% hydrogen peroxide)

-

HPLC with a diode array detector (DAD) or mass spectrometer (MS) for peak purity and degradant identification.

5.2. Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and to develop a stability-indicating analytical method.

-

Acid and Base Hydrolysis: Dissolve the compound in solutions of 0.1 M HCl and 0.1 M NaOH. Heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide. Keep at room temperature for a specified time.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a set duration.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

5.3. Long-Term and Accelerated Stability Studies

-

Store accurately weighed samples of the solid compound in appropriate containers under the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).[5]

-

Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Figure 2. Logical relationship of stability testing procedures.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides a robust framework for its determination. The compound is predicted to be soluble in polar organic solvents and sparingly soluble in water. Its stability profile should be thoroughly investigated through forced degradation and long-term studies to identify potential degradation pathways and establish appropriate storage conditions and shelf-life. The experimental protocols outlined herein provide a solid foundation for researchers and drug development professionals to generate the necessary data for their applications.

References

The Enduring Scaffold: An In-depth Technical Guide to the Discovery and History of 2,3-Dihydrobenzofuran Compounds

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold, a heterocyclic motif consisting of a fused benzene and dihydrofuran ring, has been a cornerstone in the landscape of organic chemistry and medicinal chemistry for over a century. Its prevalence in a vast array of natural products and its role as a privileged structure in drug discovery underscore its significance. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic milestones of 2,3-dihydrobenzofuran chemistry, alongside a detailed exploration of its physicochemical properties and biological activities.

A Journey Through Time: Discovery and Historical Context

A pivotal moment in the history of 2,3-dihydrobenzofuran synthesis was the application of the Claisen rearrangement . This powerful carbon-carbon bond-forming reaction, discovered by Rainer Ludwig Claisen, provided a reliable method for the synthesis of ortho-allylphenols, which serve as key precursors to 2,3-dihydrobenzofurans through subsequent cyclization.

The 20th and 21st centuries witnessed an explosion in the development of synthetic methodologies for accessing this versatile scaffold. The advent of transition metal catalysis revolutionized the field, with palladium, rhodium, ruthenium, and gold-catalyzed reactions offering unprecedented efficiency, selectivity, and functional group tolerance. These modern methods have enabled the synthesis of a diverse library of substituted 2,3-dihydrobenzofuran derivatives for various applications.

The Art of Synthesis: Key Experimental Protocols

The synthesis of the 2,3-dihydrobenzofuran core can be broadly categorized into classical and modern methods. This section details the experimental protocols for two seminal approaches.

Classical Approach: Claisen Rearrangement and Cyclization of o-Allylphenol

This method remains a fundamental and widely used strategy for the synthesis of 2,3-dihydrobenzofurans.

Experimental Protocol:

-

O-Allylation of Phenol: To a solution of a substituted phenol (1.0 eq.) in a suitable solvent such as acetone or DMF, is added a base, typically potassium carbonate (K₂CO₃, 1.5 eq.). Allyl bromide (1.2 eq.) is then added, and the reaction mixture is stirred at room temperature or heated to 60-80 °C for 4-12 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude allyl phenyl ether is purified by column chromatography.

-

Claisen Rearrangement: The purified allyl phenyl ether is heated neat or in a high-boiling solvent such as N,N-diethylaniline or o-dichlorobenzene to 180-220 °C. The rearrangement is typically complete within 1-4 hours. The progress of the reaction is monitored by TLC or GC-MS.

-

Cyclization: The resulting o-allylphenol can be cyclized to the 2,3-dihydrobenzofuran under various conditions. A common method involves heating the o-allylphenol with a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), or a transition metal catalyst. Alternatively, intramolecular hydroalkoxylation can be achieved using catalysts like palladium(II) acetate in the presence of an oxidant.

Modern Approach: Palladium-Catalyzed Intramolecular C-H Functionalization

This contemporary method showcases the power of transition metal catalysis in constructing the 2,3-dihydrobenzofuran ring system with high efficiency.

Experimental Protocol:

-

Substrate Preparation: An ortho-alkenylphenol is prepared through standard synthetic methods, such as a Wittig reaction on a salicylaldehyde derivative.

-

Palladium-Catalyzed Cyclization: To a solution of the ortho-alkenylphenol (1.0 eq.) in a solvent such as toluene or 1,4-dioxane, is added a palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a ligand, such as triphenylphosphine (PPh₃, 10 mol%). An oxidant, like benzoquinone or copper(II) acetate, is often required. The reaction mixture is then heated to 80-120 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the solvent is evaporated. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran derivative.

Physicochemical and Biological Properties: A Quantitative Overview

The physicochemical properties of 2,3-dihydrobenzofuran and its derivatives are crucial for their application in various fields, particularly in drug discovery. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of 2,3-Dihydrobenzofuran

| Property | Value |

| Molecular Formula | C₈H₈O |

| Molecular Weight | 120.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 188-189 °C |

| Melting Point | -21 °C |

| Density | 1.065 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.549 |

Table 2: Biological Activity of Selected 2,3-Dihydrobenzofuran Derivatives

| Derivative | Target/Cell Line | Activity (IC₅₀/EC₅₀) | Reference |

| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Prostaglandin Synthesis | Potent Inhibitor | [1] |

| Substituted 2,3-dihydrobenzofurans | Cannabinoid Receptor 2 (CB2) | Potent Agonists | [2] |

| 2,3-Dihydrobenzofuran derivatives | mPGES-1 | ~2 µM | [3] |

| Bromo-derivative (14c) | HCT-116 (Colon Cancer) | 3.27 µM | [4] |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast Cancer) | 3.01 µM | [5] |

| Oxindole-Benzofuran (22f) | MCF-7 (Breast Cancer) | 2.27 µM | [4] |

Signaling Pathways and Mechanisms of Action

The biological effects of 2,3-dihydrobenzofuran derivatives are mediated through their interaction with specific cellular targets. This section visualizes two key signaling pathways where these compounds have shown significant activity.

Cannabinoid Receptor 2 (CB2) Agonism

Certain 2,3-dihydrobenzofuran derivatives act as potent and selective agonists of the Cannabinoid Receptor 2 (CB2), a G protein-coupled receptor primarily expressed on immune cells. Activation of CB2 is associated with anti-inflammatory and immunomodulatory effects.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition

Derivatives of 2,3-dihydrobenzofuran have been identified as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2).

Conclusion

The 2,3-dihydrobenzofuran scaffold has a rich history and continues to be a fertile ground for chemical synthesis and drug discovery. From its early discovery to the development of sophisticated catalytic methods, the journey of this heterocyclic compound is a testament to the evolution of organic chemistry. Its diverse biological activities, particularly in the realms of inflammation and cancer, ensure that the 2,3-dihydrobenzofuran core will remain a focal point for researchers and drug development professionals for the foreseeable future. This guide serves as a foundational resource for those seeking to understand and harness the potential of this remarkable molecular architecture.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of the Coumarin Core | Encyclopedia MDPI [encyclopedia.pub]

- 4. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

Theoretical Exploration of 2,3-Dihydrobenzofuran-7-methanol: A Technical Guide for Drug Discovery Professionals

Abstract: The 2,3-dihydrobenzofuran scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. This technical guide provides a comprehensive theoretical and practical overview of 2,3-Dihydrobenzofuran-7-methanol, a key derivative with potential applications in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering insights into its synthesis, theoretical properties, and potential biological significance. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a cohesive analysis based on established synthetic methodologies and computational studies of closely related analogues.

Introduction

The 2,3-dihydrobenzofuran core is a versatile heterocyclic system that has garnered significant attention in the pharmaceutical industry. Its rigid structure, combined with the potential for diverse functionalization, makes it an attractive scaffold for the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on the 7-methanol substituted derivative, exploring its theoretical underpinnings and proposing experimental pathways for its synthesis and characterization.

Theoretical Studies and Computational Analysis

Computational Methodology (Hypothetical Protocol):

A representative computational study would involve geometry optimization of the this compound structure using a functional such as B3LYP with a basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules. Subsequent frequency calculations would confirm the optimized structure as a true minimum on the potential energy surface and provide theoretical vibrational frequencies for comparison with experimental infrared (IR) spectra. Further analyses, including Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO), and Molecular Electrostatic Potential (MEP) mapping, would offer insights into the molecule's electronic structure, reactivity, and intermolecular interaction sites.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value | Method |

| Molecular Formula | C₉H₁₀O₂ | - |

| Molecular Weight | 150.17 g/mol | - |

| Dipole Moment | ~2.5 - 3.5 D | DFT/B3LYP |

| HOMO Energy | ~ -6.0 to -6.5 eV | DFT/B3LYP |

| LUMO Energy | ~ -0.5 to -1.0 eV | DFT/B3LYP |

| HOMO-LUMO Gap | ~ 5.0 to 6.0 eV | DFT/B3LYP |

| Polarizability | ~ 120 - 130 Bohr³ | DFT/B3LYP |

Note: The values in this table are illustrative and based on typical ranges observed for similar 2,3-dihydrobenzofuran derivatives. Actual values would require specific quantum chemical calculations.

Table 2: Predicted Key Geometrical Parameters of this compound (Optimized Structure)

| Parameter | Predicted Value (Å or °) |

| C7-C(methanol) bond length | ~ 1.51 Å |

| C(methanol)-O bond length | ~ 1.43 Å |

| O-H bond length | ~ 0.97 Å |

| C7-C(methanol)-O bond angle | ~ 112° |

| Dihedral angle (Benzene ring plane - C7-C(methanol)-O) | ~ 90° |

Note: These are estimated values based on standard bond lengths and angles for similar functional groups and would be precisely determined through DFT optimization.

Proposed Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the available literature. However, a plausible and efficient synthetic route can be designed based on established methodologies for the functionalization of the 2,3-dihydrobenzofuran ring system. A common strategy involves the preparation of a 2,3-dihydrobenzofuran-7-carboxylic acid or a 7-carbaldehyde intermediate, followed by its reduction to the corresponding alcohol.

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Formylation of 2,3-Dihydrobenzofuran (Vilsmeier-Haack Reaction)

-

Materials: 2,3-Dihydrobenzofuran, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM), Sodium acetate, Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, cool a solution of anhydrous DMF in DCM to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution, ensuring the temperature remains below 5°C.

-

Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2,3-dihydrobenzofuran in anhydrous DMF dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and then heat to approximately 60°C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and slowly add a saturated solution of sodium acetate to neutralize it.

-

Stir for 30 minutes, then extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2,3-Dihydrobenzofuran-7-carbaldehyde.

-

Step 2: Reduction of 2,3-Dihydrobenzofuran-7-carbaldehyde

-

Materials: 2,3-Dihydrobenzofuran-7-carbaldehyde, Sodium borohydride (NaBH₄), Methanol, Dichloromethane (DCM), Deionized water, Ethyl acetate, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 2,3-Dihydrobenzofuran-7-carbaldehyde in a mixture of methanol and DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

-

Continue stirring at 0°C for 1-2 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, quench it by the slow addition of deionized water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, this compound, can be further purified by column chromatography if necessary.

-

Potential Applications in Drug Development

The 2,3-dihydrobenzofuran scaffold is a key component in a variety of pharmacologically active molecules. The introduction of a hydroxymethyl group at the 7-position provides a crucial handle for further chemical modification and can also participate in hydrogen bonding interactions with biological targets.

Potential Signaling Pathway Interactions:

While the specific biological targets of this compound are yet to be elucidated, derivatives of the parent scaffold have been shown to interact with a range of enzymes and receptors. For instance, some derivatives act as inhibitors of enzymes like monoamine oxidase (MAO) or as ligands for serotonin and dopamine receptors. The 7-methanol derivative could serve as a foundational structure for developing more complex molecules targeting these or other pathways.

Caption: A logical workflow for the utilization of this compound in a drug discovery program.

Conclusion

This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. This technical guide has provided a theoretical framework for its study, including predicted molecular properties and a plausible synthetic route. The information presented herein, though based on analogies to related compounds, offers a solid foundation for researchers to embark on the practical synthesis, characterization, and biological evaluation of this intriguing compound. Further experimental and computational work is warranted to fully unlock the therapeutic potential of this compound and its derivatives.

Methodological & Application

Application Notes and Protocols: 2,3-Dihydrobenzofuran-7-methanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals